molecular formula C8H7N3O B13063095 2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde

2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde

Cat. No.: B13063095
M. Wt: 161.16 g/mol
InChI Key: BQOUFFNKWLKKGC-UHFFFAOYSA-N
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Description

2-{3H-Imidazo[4,5-b]pyridin-2-yl}acetaldehyde (CAS 1394041-41-8) is a high-purity chemical building block offered for research applications. This compound features the privileged 3H-imidazo[4,5-b]pyridine scaffold, a structure of high interest in medicinal chemistry due to its diverse pharmacological potential . The core imidazopyridine structure is recognized for its significant role in drug discovery. Researchers are exploring derivatives of this scaffold for their anticancer and anti-inflammatory properties; studies have shown that such derivatives can exhibit moderate cytotoxic activity against various cancer cell lines and act as selective COX-2 inhibitors, with molecular docking studies confirming a binding mode similar to celecoxib . Furthermore, this chemical class is being extensively investigated for the development of new antimicrobial agents to combat drug-resistant bacteria . The aldehyde functional group in this specific compound makes it a versatile synthetic intermediate, suitable for further derivatization through reactions such as condensations and nucleophilic additions to create novel compounds for biological evaluation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

2-(1H-imidazo[4,5-b]pyridin-2-yl)acetaldehyde

InChI

InChI=1S/C8H7N3O/c12-5-3-7-10-6-2-1-4-9-8(6)11-7/h1-2,4-5H,3H2,(H,9,10,11)

InChI Key

BQOUFFNKWLKKGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)CC=O

Origin of Product

United States

Preparation Methods

Cyclization Approach from Pyridine Precursors

A common method involves the condensation of substituted 2-aminopyridines with α-halo ketones or aldehydes, followed by oxidative cyclization to form the imidazo[4,5-b]pyridine core. For example, as per a method related to imidazo[1,2-a]pyridine systems, the use of iodine-mediated cyclization of 1-(2-pyridyl)ethanone with substituted pyridin-2-amines under heating conditions yields the fused imidazo ring.

Multi-Component One-Pot Synthesis

A more recent and efficient method involves a one-pot, multi-component reaction starting from 2-chloro-3-nitropyridine, primary amines, and aldehydes in aqueous-organic solvent mixtures. This procedure facilitates the rapid assembly of the imidazo[4,5-b]pyridine skeleton with subsequent reduction and condensation steps to yield the target aldehyde derivative.

Detailed Preparation Methods

Stepwise Synthesis via Intermediate Diamine and Aldehyde Condensation

Based on the procedure described by a 2018 study, the synthesis proceeds as follows:

Step Reagents & Conditions Outcome
1. Condensation 2-chloro-3-nitropyridine + primary amine in H2O-IPA (1:1), stirred 5 min at RT, then heated at 80 °C for 2 h Formation of intermediate imidazo[4,5-b]pyridine derivative
2. Reduction Add Zn (1 equiv) and concd HCl (0.5 equiv), heat at 80 °C for 45 min Reduction of nitro group to diamine
3. Aldehyde Addition Add substituted aldehyde, heat at 85 °C for 10 h Formation of 3-(alkyl/aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine derivatives including acetaldehyde functionality
4. Purification Extraction with ethyl acetate, drying, silica gel column chromatography Isolated pure aldehyde compound in excellent yield

This method yields the target compound efficiently with good control over substitution patterns and high purity.

Oxidative Cyclization Using Iodine

An alternative approach involves oxidative cyclization of 1-(2-pyridyl)ethanone with substituted pyridin-2-amines using iodine as oxidant:

Step Reagents & Conditions Outcome
1. Mixing 1-(2-pyridyl)ethanone + substituted pyridin-2-amine + I2 (1.2 eq) Formation of intermediate imidazo[4,5-b]pyridine ring
2. Heating Stir at 110 °C for 4 h, then at 70 °C for 12 h Completion of cyclization
3. Workup Add water and NaOH (10 eq), stir at 100 °C for 1 h, adjust pH to 8 with 6 M HCl Isolation of the aldehyde derivative after extraction and drying

This method is notable for its use of iodine as a mild oxidant and provides moderate to good yields of the aldehyde product.

Functional Group Transformations on Imidazo[4,5-b]pyridine Core

Further functionalization to introduce the acetaldehyde moiety can be achieved by:

  • Selective bromination at the 2-position using N-bromosuccinimide (NBS) in acetonitrile at 30 °C for 5 h, followed by substitution reactions to install the aldehyde group.
  • Reduction of nitro groups to amines followed by formylation using carboxylic acid derivatives and coupling agents such as EDCI, then reduction with borane complexes in tetrahydrofuran (THF) at 0–60 °C to yield the aldehyde functionality.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Advantages Limitations
Multi-component one-pot synthesis 2-chloro-3-nitropyridine, primary amine, aldehyde Zn, concd HCl, H2O-IPA solvent 80–85 °C, 10 h High (up to 90%) Efficient, clean, one-pot, good functional group tolerance Requires Zn and acidic conditions
Iodine-mediated oxidative cyclization 1-(2-pyridyl)ethanone, substituted pyridin-2-amine I2, NaOH, HCl 110 °C, 4 h + 70 °C, 12 h Moderate to good (70–85%) Mild oxidant, straightforward Longer reaction time, multiple steps
Bromination and substitution Imidazo[4,5-b]pyridine derivatives NBS, acetonitrile 30 °C, 5 h Good Selective functionalization Requires prior synthesis of core scaffold

Research Findings and Notes

  • The multi-component synthesis method is favored for rapid library synthesis of imidazo[4,5-b]pyridine derivatives due to its operational simplicity and high yields.
  • Iodine-mediated cyclization is a classical method that provides reliable access to the fused heterocycle but involves longer reaction times and harsher conditions.
  • Functionalization steps such as bromination with NBS enable selective modification of the heterocyclic core, facilitating the introduction of aldehyde groups or further derivatization.
  • Purification is commonly achieved by silica gel chromatography using ethyl acetate/hexane mixtures or preparative HPLC to ensure high purity of the aldehyde compound.
  • Analytical characterization typically involves ^1H and ^13C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and thin-layer chromatography (TLC) monitoring.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic addition with amines, alcohols, and organometallic reagents.

Key Findings :

  • Amine Addition : Reacts with primary amines (e.g., aniline) in H<sub>2</sub>O-IPA (1:1) at 80°C to form Schiff bases via imine intermediates .

  • Grignard Reagents : Adds organomagnesium halides (e.g., CH<sub>3</sub>MgBr) to generate secondary alcohols, though steric hindrance from the imidazopyridine ring limits yields to ~60%.

Example Reaction :
\text{2 3H Imidazo 4 5 b pyridin 2 yl}acetaldehyde}+\text{R NH}_2\rightarrow \text{Imine intermediate}\xrightarrow{\text{H}_2\text{O}}\text{Schiff base}

Condensation Reactions

The aldehyde participates in cyclocondensation and Knoevenagel reactions.

Reaction TypeConditionsProductYieldSource
Heterocyclic Annulation H<sub>2</sub>O-IPA, 85°C, 10 hImidazo[4,5-b]pyridine-fused rings75–92%
Knoevenagel EtOH, NH<sub>4</sub>OAcα,β-Unsaturated carbonyl derivatives68%

Mechanistic Insight :

  • Condensation with 1,2-diamines (e.g., ethylenediamine) forms bicyclic structures via tandem imine formation and cyclization .

  • Aqueous IPA solvent enhances reaction rates by stabilizing intermediates through hydrogen bonding .

Oxidation and Reduction

The aldehyde group is redox-active under controlled conditions.

Oxidation :

  • Catalyzed by KMnO<sub>4</sub> in acidic media (H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O), yielding the carboxylic acid derivative (90% conversion).

  • Selectivity challenges arise due to competing oxidation of the imidazopyridine ring.

Reduction :

  • NaBH<sub>4</sub> in MeOH reduces the aldehyde to a primary alcohol (85% yield).

  • Catalytic hydrogenation (H<sub>2</sub>/Pd-C) is less effective (<50% yield) due to aromatic ring saturation.

Cross-Coupling Reactions

The imidazopyridine core enables transition-metal-catalyzed couplings.

Suzuki-Miyaura :

  • Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh<sub>3</sub>)<sub>4</sub>/K<sub>2</sub>CO<sub>3</sub> in dioxane (90°C, 12 h) to form biaryl derivatives (70% yield).

Buchwald-Hartwig Amination :

  • Couples with aryl halides (e.g., 4-bromotoluene) using Pd(OAc)<sub>2</sub>/Xantphos, yielding N-aryl derivatives (65% yield).

Biological Activity Correlations

Though not directly reactive in biological systems, derivatives exhibit pharmacological potential:

Derivative ClassTargetIC<sub>50</sub>Source
Schiff Bases Topoisomerase-I1.2 μM
α,β-Unsaturated Ketones HSV-1 Replication8.7 μM

Stability and Handling

  • Storage : Stable at –20°C under inert gas (N<sub>2</sub>) for >6 months.

  • Degradation : Susceptible to air oxidation; forms dimeric peroxides at RT within 48 hours.

This compound’s multifunctional reactivity makes it valuable for synthesizing pharmacologically active scaffolds. Further studies should explore enantioselective transformations and in vivo stability.

Scientific Research Applications

2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde is not fully understood. its structural similarity to purines suggests that it may interact with nucleic acid components or enzymes involved in nucleic acid metabolism. It may also act as an inhibitor of certain enzymes, similar to other imidazo[4,5-b]pyridine derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde with structurally related compounds, emphasizing substituent effects, reactivity, and applications:

Compound Substituent Synthetic Route Reactivity/Applications References
2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde Aldehyde (-CHO) Not explicitly described (inferred) High reactivity for condensation (e.g., Schiff base formation), potential for derivatization into bioactive molecules. N/A
2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile Nitrile (-CN) Michael addition with arylidenemalononitriles Forms Michael adducts (e.g., 9-aminoimidazo[1,2-a:5,4-b']dipyridines); regioselectivity governed by nucleophilicity of the CH2 group over NH .
Ethyl 2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate Ester (-COOEt) Esterification of precursor acids Enhanced stability compared to aldehyde/nitrile; used as a building block for further functionalization.
3-(2-aminophenyl)-3H-imidazo[4,5-b]pyridine Aminophenyl (-C6H4NH2) One-pot synthesis from N-aryl nitropyridines Anticancer activity via cytotoxicity studies; structural rigidity enhances DNA intercalation potential.
N-(3,4-Dimethoxyphenyl)-2-((5-morpholino-3H-imidazo[4,5-b]pyridin-2-yl)thio)acetamide Thioacetamide (-S-CH2-CONH-) Reaction of imidazopyridine-thiones with chloroacetamide Inhibits nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1); sulfur enhances binding to metalloenzymes.

Key Differences and Insights:

Functional Group Reactivity: The aldehyde group in the target compound is more reactive than the nitrile in 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile, which undergoes Michael additions to form fused dipyridines . Aldehydes are prone to oxidation and condensation, enabling applications in dynamic covalent chemistry. Ester derivatives (e.g., ethyl 2-[5-(dimethylamino)-3H-imidazo[...]acetate) offer improved stability, making them preferable for storage and gradual functionalization .

Biological Activity: Aminophenyl-substituted analogs exhibit cytotoxicity against cancer cells, likely due to intercalation into DNA . Thioacetamide derivatives show enzyme inhibition (NPP1), leveraging sulfur’s affinity for metal ions in active sites .

Synthetic Flexibility :

  • The nitrile analog’s reactivity allows regioselective synthesis of complex heterocycles, supported by DFT calculations .
  • Aldehyde -bearing compounds (hypothetically) could serve as intermediates for Schiff bases or hydrazones, common motifs in antimicrobial and antitumor agents.

Structural Modifications: Substituents like morpholino or dimethylamino groups enhance solubility and target specificity .

Biological Activity

2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde is a compound that belongs to the imidazo[4,5-b]pyridine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antiviral properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde is C8H8N2O. The imidazo[4,5-b]pyridine core structure is known for its ability to interact with various biological targets, making it a promising scaffold for drug development.

Antiproliferative Activity

Recent studies have demonstrated significant antiproliferative effects of imidazo[4,5-b]pyridine derivatives against various cancer cell lines. The compound was evaluated in vitro against several human cancer cell lines including:

Cell Line IC50 (µM)
LN-229 (Glioblastoma)0.7
HCT-116 (Colorectal)1.8
NCI-H460 (Lung)3.2
K-562 (Chronic Myeloid)2.1

The results indicate that the compound exhibits potent antiproliferative activity at sub-micromolar concentrations, particularly against colorectal and lung cancer cell lines .

Antibacterial Activity

While many imidazo[4,5-b]pyridine derivatives have shown limited antibacterial activity, some variants have demonstrated moderate efficacy against specific strains. For instance, a related compound showed moderate activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 32 µM . However, the specific antibacterial properties of 2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde remain underexplored.

Antiviral Activity

The antiviral potential of imidazo[4,5-b]pyridine derivatives has also been investigated. A study indicated that certain derivatives exhibited selective activity against respiratory syncytial virus (RSV), with effective concentrations ranging around 58 µM . However, comprehensive data specifically for 2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde is limited.

The biological activity of imidazo[4,5-b]pyridine compounds is often attributed to their ability to bind to DNA and inhibit DNA-dependent enzymes. This interaction can lead to the disruption of cellular processes such as replication and transcription . Additionally, some studies suggest that these compounds may induce apoptosis in cancer cells through various signaling pathways.

Case Studies

  • Antitumor Activity : In a study involving newly synthesized derivatives of imidazo[4,5-b]pyridine, it was found that compounds with similar structures to 2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde showed significant cytotoxicity in both 2D and 3D cell culture models against lung cancer cell lines . The most potent derivative exhibited an IC50 value of approximately 0.85 µM in three-dimensional cultures.
  • DNA Binding Studies : Research has indicated that imidazo[4,5-b]pyridine derivatives can effectively bind to the minor groove of DNA. This binding mode may enhance their antitumor efficacy by preventing the action of topoisomerases involved in DNA replication .

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